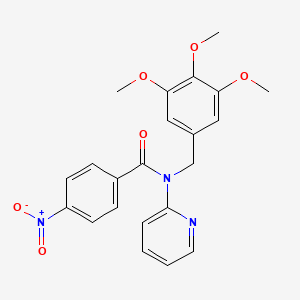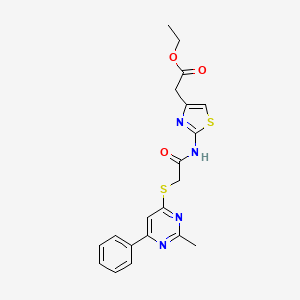![molecular formula C21H22N2OS B11363303 N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11363303.png)
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-bromo-1-phenyl-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity could be due to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its combination of a butan-2-yl group and a phenyl-thiazole moiety makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C21H22N2OS |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-(4-butan-2-ylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H22N2OS/c1-3-15(2)16-9-11-18(12-10-16)22-20(24)13-19-14-25-21(23-19)17-7-5-4-6-8-17/h4-12,14-15H,3,13H2,1-2H3,(H,22,24) |
Clave InChI |
SPFKRXLGPWYOHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Butan-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363220.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11363228.png)
![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11363232.png)
![2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11363243.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B11363255.png)
![6-(4-Fluorophenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11363257.png)
![N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11363261.png)
![3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11363272.png)
![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11363273.png)
![N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11363275.png)
![2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11363287.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11363289.png)
